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Executive Summary
Glioblastoma (GBM) remains one of the most aggressive and difficult-to-treat solid tumors, with

a median survival of just 18 months.[1] The current standard of care provides limited efficacy,

highlighting an urgent need for novel therapeutic strategies. Targeted radionuclide therapy

represents a promising frontier, offering the potential to deliver highly cytotoxic payloads

directly to tumor cells while minimizing systemic toxicity. 123I-ATT001 is a first-in-class Auger

electron-emitting radiopharmaceutical being developed by Ariceum Therapeutics for the

treatment of recurrent glioblastoma.[2][3] This therapy consists of ATT001, a small molecule

inhibitor of Poly (ADP-ribose) polymerase (PARP), labeled with Iodine-123 (123I).[4][5]

Administered directly into the tumor via an Ommaya reservoir, 123I-ATT001 is designed to bind

to PARP, an enzyme overexpressed in GBM and critical for DNA damage repair, and induce

lethal, localized DNA damage through the emission of Auger electrons.[1][6][7][8] A Phase I

clinical trial, CITADEL-123, commenced in July 2024 to evaluate the safety, dosimetry, and

preliminary efficacy of this novel agent in patients with recurrent glioblastoma.[2][5]

The Scientific Rationale: Targeting PARP with Auger
Electron Emitters
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The Target: Poly (ADP-ribose) Polymerase (PARP)
PARP is a family of nuclear enzymes crucial to the DNA damage response (DDR) pathway.[9]

PARP1, the most abundant isoform, detects single-strand DNA breaks (SSBs) and, upon

binding, synthesizes chains of poly (ADP-ribose) that recruit other DDR proteins to the damage

site.[9] Inhibition of PARP traps the enzyme on the DNA, leading to the collapse of replication

forks and the formation of highly cytotoxic double-strand breaks (DSBs). In cancers with

existing DDR deficiencies (e.g., BRCA mutations), this process leads to synthetic lethality.

However, PARP is also a compelling target for radionuclide therapy because it is highly

expressed in various cancers, including glioblastoma, and its inhibition localizes the therapeutic

agent directly at the DNA.[4][8]

The Payload: Iodine-123 and Auger Electrons
123I-ATT001 utilizes the radioisotope Iodine-123, which decays by electron capture.[6][10] This

decay process initiates a cascade of low-energy electrons known as Auger electrons.[2][5][10]

Key Properties of Auger Electrons:

High Linear Energy Transfer (LET): Auger electrons deposit a large amount of energy over a

very short distance.[10][11]

Nanometer-Scale Range: Their range is typically less than the diameter of a cell nucleus

(from a few nanometers to micrometers), confining the cytotoxic effect to the immediate

vicinity of the decay event.[2][6][10]

This combination of high LET and short-range makes Auger electron emitters exceptionally

potent when localized within the cell nucleus, near the DNA.[6][12] They can induce complex,

difficult-to-repair DNA damage, including clustered double-strand breaks, leading to efficient

cell killing while sparing adjacent healthy tissue.[9][10]

Mechanism of Action of 123I-ATT001
The therapeutic strategy of 123I-ATT001 is a multi-step process designed for maximal tumor

cell destruction with minimal collateral damage.
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Direct Administration: The agent is administered directly into the tumor resection cavity via a

surgically implanted Ommaya reservoir to bypass the blood-brain barrier and maximize local

concentration.[7]

PARP Targeting: The ATT001 molecule selectively binds to PARP enzymes within the GBM

cells.[5][7]

Nuclear Localization: PARP's natural function concentrates the attached 123I radioisotope

within the nucleus, in close proximity to the cell's DNA.

Auger Electron Emission: As 123I decays, it releases a shower of Auger electrons directly at

the DNA.

Induction of Complex DNA Damage: The high-LET, short-range radiation results in complex

DNA double-strand breaks that are beyond the cell's repair capacity, triggering apoptosis and

cell death.[9][10]
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Caption: Mechanism of action for 123I-ATT001 in glioblastoma.
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Preclinical Evidence
While detailed peer-reviewed preclinical data is not yet fully published, a conference

presentation by the investigators of the CITADEL-123 trial has provided key initial results.[13]

The therapy has demonstrated promising preclinical efficacy.[4][5][8]

In Vivo Efficacy in a Xenograft Model
An efficacy study was conducted in a glioblastoma xenograft mouse model.[13]

Parameter Description

Model Glioblastoma Xenograft Mouse Model

Treatment Group 123I-ATT001 (n=10)

Control Group Vehicle (n=12)

Administration Local single injection

Dose 370 kBq - 1.11 MBq

Primary Outcome Survival

Result Statistically significant improvement in survival

p-value < 0.01 (Log-Rank Mantel-Cox test)

Table 1: Summary of Preclinical In Vivo Efficacy

Study.[13]

SPECT/CT imaging from this study confirmed retention of 123I-ATT001 within the tumor at 18

hours post-injection.[13]

Experimental Protocols
Representative Radiolabeling Protocol for an Iodinated
PARP Inhibitor
The precise protocol for 123I-ATT001 is proprietary. However, a generalizable method for

radioiodinating PARP inhibitors (e.g., KX1) has been published and provides a template for the
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likely chemical process.[14]

Precursor Preparation: A tin-based (stannylated) or boron-based precursor of the ATT001

molecule is synthesized.

Radioiodination Reaction: The precursor is mixed with Na[123I] in a buffered solution. An

oxidizing agent (e.g., chloramine-T or peracetic acid) is added to facilitate the electrophilic

substitution of the tin or boron group with radioactive iodine.

Quenching: The reaction is quenched after a short incubation period (e.g., 15-30 minutes) at

an elevated temperature by adding a reducing agent like sodium metabisulfite.

Purification: The reaction mixture is purified to separate the radiolabeled product from

unreacted [123I]iodide and other reactants. This is typically achieved using solid-phase

extraction (SPE) with a C18 cartridge, which retains the lipophilic product while allowing

hydrophilic impurities to pass through.[14]

Elution & Formulation: The purified 123I-ATT001 is eluted from the cartridge with an

appropriate solvent (e.g., ethanol) and formulated in a physiologically compatible buffer (e.g.,

saline) for administration.

Quality Control: The final product is analyzed using High-Performance Liquid

Chromatography (HPLC) to determine radiochemical purity and molar activity.[14]

Preclinical Efficacy Study Protocol (Xenograft Model)
Based on the available data, the protocol for the key in vivo study is outlined below.[13]

Cell Line and Animal Model: A human glioblastoma cell line is implanted, likely intracranially,

in immunocompromised mice to establish tumor xenografts.

Group Allocation: Animals are randomized into a treatment group (123I-ATT001, n=10) and a

vehicle control group (n=12).

Treatment Administration: A single dose of 123I-ATT001 (ranging from 370 kBq to 1.11 MBq)

or vehicle is administered directly into the tumor.
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Monitoring: Mice are monitored for signs of toxicity, tumor growth (often via bioluminescence

or imaging), and overall survival.

Imaging: SPECT/CT imaging is performed at set time points (e.g., 18 hours post-injection) to

assess the biodistribution and tumor retention of the radiopharmaceutical.

Endpoint Analysis: The primary endpoint is survival. Kaplan-Meier survival curves are

generated, and statistical significance is determined using the Log-Rank (Mantel-Cox) test.

Clinical Development: The CITADEL-123 Trial
123I-ATT001 is currently being evaluated in a Phase I clinical trial (NCT06650605,

ISRCTN78231121), which began enrolling patients in mid-2024.[1][13][15]
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Trial Identifier

CITADEL-123: A Phase I clinical trial to
assess the activity of I-123 Poly
Adenosine Diphosphate Ribose
Polymerase I inhibitor (123I-ATT001)
directly administered in subjects with
relapsed glioblastoma.[15]

Phase I

Study Design

Open-label, dose-escalation (Part 1) and dose-

expansion (Part 2).[15] Part 1 utilizes a

Bayesian Optimal Interval (BOIN) design.[13]

Patient Population

Adult patients (>18 years) with histologically

confirmed recurrent glioblastoma (IDH-wild type)

with an Ommaya reservoir in an intralesional

cavity.[13]

Intervention

123I-ATT001 administered intracranially via

Ommaya reservoir once per week for four

weeks. Patients showing tolerance and clinical

benefit may receive up to two additional weekly

treatments.[15][16]

Table 2: Overview of the CITADEL-123 Clinical

Trial.

Study Objectives and Endpoints
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Objectives Endpoints

Primary

• Determine the safety and

tolerability of 123I-ATT001.•

Determine the recommended

dose (RD).[13]

• Incidence and severity of

Treatment Emergent Adverse

Events (TEAEs) and Serious

Adverse Events (SAEs).•

Incidence of Dose Limiting

Toxicities (DLTs).[13]

Secondary

• Determine biodistribution and

pharmacokinetics (PK).•

Determine radiation

dosimetry.• Assess preliminary

anti-tumor activity.• Evaluate

effect on neurological function.

[13]

• PK parameters in blood and

urine.• Organ radiation

exposure via SPECT/CT

imaging.• Tumor response

based on RANO criteria via

MRI.• Neurological

assessment using NANO

criteria.[16]

Table 3: Objectives and

Endpoints of the CITADEL-123

Trial.

Dosing and Evaluation Protocol
The trial follows a structured dose-escalation and data collection protocol.

Part 1: Dose Escalation Cohorts[16]

Dose Level 1: 500 MBq weekly x 4

Dose Level 2: 800 MBq weekly x 4

Dose Level 3: 1200 MBq weekly x 4

Expansion at RD: An additional 8-11 patients will be treated at the determined Recommended Dose.

[13][17]

Table 4: Dose Escalation Scheme.

Key Assessments Protocol:
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Pharmacokinetics: Blood samples are collected at 1, 4, and 24 hours post-dose (optional

48h). Urine is collected 24 hours post-first dose.[16][17]

Dosimetry & Biodistribution: Whole-body and brain SPECT/CT imaging is performed at 1 and

4 hours post-dose, with a brain-only SPECT at 24 hours post-first dose.[16][17]

Efficacy: MRI scans are conducted at screening, day 14 post-each dose, end of treatment,

and every 8 weeks during follow-up to assess tumor response by RANO criteria.[16]
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Part 1: Dose Escalation (BOIN Design)
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Caption: Clinical trial workflow for CITADEL-123.
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Future Directions and Potential
123I-ATT001 represents a highly targeted and innovative approach to treating recurrent

glioblastoma. The ongoing CITADEL-123 trial will provide crucial data on its safety, tolerability,

and preliminary efficacy. Positive results could pave the way for larger, potentially registrational

studies.

Furthermore, the mechanism of targeting PARP is not exclusive to glioblastoma. PARP is a

validated target that is highly expressed in several other solid tumors, suggesting that 123I-

ATT001 could have broader applications in oncology.[5][8] Future research will likely explore its

potential in other cancers that are accessible for local administration or, if systemic delivery

proves feasible, in metastatic disease. The combination with other therapies, as planned for

Part 2 of the current trial, could further enhance its anti-tumor activity.[15]

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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